1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione
Description
Properties
CAS No. |
116053-74-8 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-3-11(2)10-23-15-9-8-14(20)16-17(15)19(22)13-7-5-4-6-12(13)18(16)21/h4-9,20H,2-3,10H2,1H3 |
InChI Key |
VOXJCVHJPZLPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 1-Hydroxy-4-(2-methylidenebutoxy)anthracene-9,10-dione with structurally related anthraquinone derivatives:
Notes:
- Substituent Effects: Electron-withdrawing groups (e.g., ethynyl in compound 8) redshift UV-Vis spectra due to extended conjugation (λmax = 458 nm) . Alkoxy chains (e.g., methylidenebutoxy) may enhance solubility and membrane permeability compared to rigid ethynyl or silyl groups . Amino groups (e.g., compound 5a) improve DNA intercalation and cytotoxicity, as seen in IC50 values of 1.1 µg/mL against MCF-7 cells .
Physical and Spectral Properties
- Melting Points : Bulky substituents (e.g., trimethylsilyl in compound 11) reduce melting points (152.8°C) by disrupting crystal packing, while rigid ethynyl groups (compound 12) increase melting points (170.1°C) . The methylidenebutoxy group’s flexibility may result in a moderate melting point.
- IR Spectroscopy: All anthraquinones exhibit C=O stretches near 1670 cm⁻¹. The hydroxy group in the target compound would show a broad O-H stretch at ~3435 cm⁻¹, as seen in analogs .
- NMR : Ethynyl protons in compound 8 resonate at δ 3.35–3.50 ppm, while alkoxy protons (e.g., in compound 16) appear upfield (δ 3.86 ppm for methoxy) .
Preparation Methods
Synthesis of 1-Hydroxyanthracene-9,10-dione Core
A common approach involves the condensation of substituted benzoic acids under acidic conditions to form the anthraquinone nucleus. For example, condensation of benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at elevated temperatures yields hydroxy-substituted anthraquinones.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Benzoic acid, 3,5-dihydroxybenzoic acid, conc. H₂SO₄, 120°C, 2 h | ~48% | Produces a mixture of hydroxyanthraquinones |
- The reaction mixture is cooled and poured into ice-water to precipitate the product.
- Fractionation and chromatographic purification are employed to isolate the desired hydroxyanthraquinone.
Etherification at the 4-Position
The hydroxyanthraquinone is then subjected to etherification to introduce the 2-methylidenebutoxy group. This is achieved by reacting the 4-hydroxy group with a suitable alkylating agent, such as a 2-methylidenebutyl halide, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone).
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 2 | 1-hydroxyanthraquinone, K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux, 20–24 h | ~49% | Extended reflux ensures complete etherification |
- The reaction is cooled, diluted with water, and extracted with dichloromethane.
- The organic layer is washed, dried, and evaporated.
- Purification is typically achieved by column chromatography.
Structural Confirmation and Purity Assessment
After synthesis, the product is characterized by:
- NMR Spectroscopy: Confirms the presence and position of the side chain and hydroxyl group.
- Mass Spectrometry: Verifies the molecular weight.
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl, ether, hydroxyl).
- Chromatography (TLC/HPLC): Assesses purity and confirms successful isolation.
Data Table: Summary of Key Synthetic Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Benzoic acid + 3,5-dihydroxybenzoic acid | Conc. H₂SO₄, 120°C, 2 h | 1-hydroxyanthraquinone derivative | ~48% |
| 2 | 1-hydroxyanthraquinone derivative | K₂CO₃, 2-methylidenebutyl bromide, acetone, reflux | This compound | ~49% |
Research Findings and Comparative Analysis
- Substrate Flexibility: The method allows for variation in the alkylating agent, enabling the synthesis of diverse ether derivatives at the 4-position.
- Reaction Efficiency: Yields are moderate, typical for multi-step anthraquinone syntheses due to purification losses and side reactions.
- Functional Group Tolerance: The method tolerates the presence of multiple hydroxy groups, but selectivity for the 4-position is crucial and may require protection/deprotection strategies in more complex cases.
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